L-Histidine methyl ester dihydrochloride

Catalog No.
S714450
CAS No.
7389-87-9
M.F
C7H13Cl2N3O2
M. Wt
242.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine methyl ester dihydrochloride

CAS Number

7389-87-9

Product Name

L-Histidine methyl ester dihydrochloride

IUPAC Name

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride

Molecular Formula

C7H13Cl2N3O2

Molecular Weight

242.10 g/mol

InChI

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m0../s1

InChI Key

DWAYENIPKPKKMV-ILKKLZGPSA-N

SMILES

COC(=O)C(CC1=CN=CN1)N.Cl

Synonyms

7389-87-9;L-Histidinemethylesterdihydrochloride;H-His-OMe.2HCl;MethylL-histidinatedihydrochloride;(S)-Methyl2-amino-3-(1H-imidazol-4-yl)propanoatedihydrochloride;L-(+)-HistidineMethylEsterDihydrochloride;SBB003205;Methyl(2S)-2-amino-3-(3H-imidazol-4-yl)propanoateDihydrochloride;HistidineMethylEsterDihydrochloride;C7H11N3O2.2HCl;methyl(2S)-2-amino-3-imidazol-4-ylpropanoate,chloride,chloride;L(+)-Histidinemethylesterdihydrochloride;PubChem10904;AC1MC3AR;H-D-His-OMe.2HCl;H15403_ALDRICH;KSC497Q4J;SCHEMBL703118;53360_FLUKA;CTK3J7844;DWAYENIPKPKKMV-ILKKLZGPSA-N;MolPort-003-936-087;ACT08730;ANW-36410;MFCD00012701

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N.Cl.Cl

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl

Synthesis of Organic Compounds:

  • Imidazopyridine derivatives: Methyl L-histidinate dihydrochloride serves as a reactant in the Pictet-Spengler reaction with different aldehydes to synthesize imidazopyridine derivatives. These derivatives have diverse applications in medicinal chemistry and material science [].

Development of Metal-Chelating Ligands:

  • N-methacryloyl-(L)-histidine methyl ester: This ligand is prepared by reacting methyl L-histidinate dihydrochloride with methacryloyl chloride. It possesses metal-chelating properties, making it valuable in coordination chemistry and the development of new catalysts [].

Modification of Biomolecules:

  • Zwitterionic polypeptide derivatives: Methyl L-histidinate dihydrochloride can be used to create zwitterionic polypeptide derivatives through amidation reactions with poly(α,β-L-aspartic acid). These modified polypeptides hold potential applications in drug delivery and biomaterial design [].

L-Histidine methyl ester dihydrochloride is a derivative of the amino acid L-histidine, characterized by the addition of a methyl ester group and two hydrochloride ions. Its empirical formula is C₇H₁₁N₃O₂·2HCl, and it is commonly used in biochemical research and organic synthesis. This compound is known for its role in the preparation of optically pure L-(+)-ergothioneine, a naturally occurring antioxidant with potential health benefits .

  • Information on the specific toxicity of MLHD is limited. However, as a derivative of histidine, it is likely to have low to moderate toxicity.
  • The presence of hydrochloride groups suggests potential for mild skin or eye irritation upon contact.
  • Standard laboratory safety practices for handling chemicals should be followed when working with MLHD.
, primarily as a reactant in organic synthesis. Notable reactions include:

  • Coupling Reactions: It can undergo carbodiimide-mediated coupling to form peptides or other derivatives, such as L-anserine .
  • Pictet-Speger Reaction: This compound can be used to synthesize imidazopyridine derivatives through the Pictet-Speger reaction, which involves the condensation of an amino acid with an aldehyde or ketone .
  • Formation of Ergothioneine: The compound serves as a precursor in synthesizing ergothioneine, highlighting its importance in producing biologically active compounds .

L-Histidine methyl ester dihydrochloride exhibits several biological activities due to its structural similarities to L-histidine. It has been studied for its potential antioxidant properties and its role in cellular processes. The compound's ability to act as a precursor for ergothioneine suggests it may contribute to cellular protection against oxidative stress. Additionally, derivatives of histidine are implicated in various metabolic pathways and physiological functions, including neurotransmitter regulation and immune response modulation .

The synthesis of L-histidine methyl ester dihydrochloride typically involves the following methods:

  • Methylation of L-Histidine: The direct methylation of L-histidine can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. This process yields L-histidine methyl ester, which is then treated with hydrochloric acid to form the dihydrochloride salt.
  • Carbodiimide Coupling: As mentioned earlier, carbodiimide-mediated coupling reactions can also be employed to synthesize this compound from L-histidine and appropriate reagents .

L-Histidine methyl ester dihydrochloride has several applications in various fields:

  • Biochemical Research: It is utilized in studies involving amino acids and peptide synthesis.
  • Pharmaceutical Development: The compound serves as an intermediate for synthesizing bioactive molecules, including ergothioneine and other therapeutic agents.
  • Nutritional Supplements: Due to its potential health benefits, it may be included in dietary supplements aimed at enhancing antioxidant capacity.

Research into the interactions of L-histidine methyl ester dihydrochloride has focused on its role as a precursor for biologically active compounds. Studies indicate that it can influence metabolic pathways related to histidine metabolism and antioxidant defense mechanisms. Its interactions with various enzymes and receptors are also areas of ongoing investigation, particularly concerning its potential therapeutic effects .

Several compounds share structural similarities with L-histidine methyl ester dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
L-HistidineBasic amino acidPrecursor for histamine; involved in protein synthesis
L-Histidine hydrochlorideSalt form of L-histidineEnhanced solubility; used in buffer solutions
L-CitrullineNon-essential amino acidPrecursor for nitric oxide; involved in vasodilation
L-ArginineBasic amino acidPrecursor for nitric oxide; important for immune function
ErgothioneineDerived from L-histidinePotent antioxidant; protects against oxidative damage

L-Histidine methyl ester dihydrochloride is unique due to its specific role as a methylated derivative that facilitates the synthesis of ergothioneine while retaining some biological activities associated with histidine itself. Its applications in organic synthesis further distinguish it from other similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

241.0384821 g/mol

Monoisotopic Mass

241.0384821 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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